Ethyl 4-methyl-2-oxopentanoate
Overview
Description
Ethyl 4-methyl-2-oxopentanoate is an organic compound with the molecular formula C8H14O3. It is a colorless liquid that is commonly used in organic synthesis due to its versatile reactivity. This compound is also known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Ethyl 4-methyl-2-oxopentanoate, also known as 2-Oxoisocaproate or alpha-Ketoisocaproate , is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It is a metabolite in both Saccharomyces cerevisiae (Baker’s yeast) and Homo sapiens (humans) .
Mode of Action
It is known to be involved in the synthesis of the japanese sake flavor, ethyl leucate . The mold Aspergillus oryzae synthesizes leucate from leucine and then the yeast Saccharomyces cerevisiae produces ethyl leucate from leucate during sake fermentation .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the degradation and biosynthesis of valine, leucine, and isoleucine . It is also involved in lipoic acid metabolism, glucosinolate biosynthesis, and 2-oxocarboxylic acid metabolism .
Pharmacokinetics
It is known that the compound is a metabolite in both yeast and humans , suggesting that it is likely absorbed and metabolized in these organisms.
Result of Action
The result of the action of this compound is the production of ethyl leucate, a compound that contributes to a fruity flavor in Japanese sake . This suggests that this compound may have a significant impact on the flavor profile of fermented beverages.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For example, the fermentation process that leads to the production of ethyl leucate from this compound occurs at a temperature of 30 °C
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-oxopentanoate is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for the enzyme D-isomer-specific 2-hydroxyacid dehydrogenase . This enzyme NADPH- or NADH-dependently reduces 4-methyl-2-oxopentanoate, a possible intermediate in leucine synthesis, to D-leucate .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For example, it has been found to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is reduced by the enzyme D-isomer-specific 2-hydroxyacid dehydrogenase to form D-leucate . This reaction is dependent on NADPH or NADH .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is involved in the degradation and biosynthesis of valine, leucine, and isoleucine . It is also involved in lipoic acid metabolism and glucosinolate biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-2-oxopentanoate can be synthesized through several methods. One common method involves the esterification of 4-methyl-2-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: 4-methyl-2-oxopentanoic acid.
Reduction: 4-methyl-2-oxopentanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-methyl-2-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceutical intermediates.
Industry: It is used in the manufacture of fine chemicals and specialty materials.
Comparison with Similar Compounds
- Ethyl 4-methyl-3-oxopentanoate
- Ethyl 4-oxopentanoate
- Methyl 4-methyl-2-oxopentanoate
Comparison: this compound is unique due to its specific structure, which allows for selective reactivity in various chemical transformations. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-methyl-2-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWAHQQBHNCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180710 | |
Record name | Ethyl 4-methyl-2-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26073-09-6 | |
Record name | Ethyl 4-methyl-2-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26073-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-methyl-2-oxopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-methyl-2-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methyl-2-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-METHYL-2-OXOPENTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S475RX6T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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